![molecular formula C13H20N2O2 B13893275 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a hydrazinyl group attached to the benzoic acid moiety, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl hydrazine as the primary starting materials.
Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form benzoic acid ethyl ester.
Hydrazinylation: The benzoic acid ethyl ester is then reacted with tert-butyl hydrazine under controlled conditions to introduce the hydrazinyl group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester involves its interaction with molecular targets and pathways. The hydrazinyl group can form covalent bonds with specific biomolecules, leading to alterations in their function. This interaction can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester
Uniqueness
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives that may lack this functional group.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 4-[amino(tert-butyl)amino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)10-6-8-11(9-7-10)15(14)13(2,3)4/h6-9H,5,14H2,1-4H3 |
InChI Key |
JZOWLUZHTQXPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
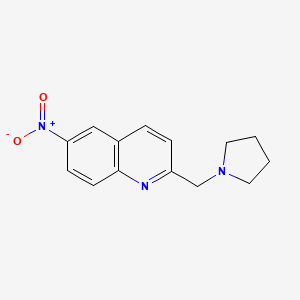
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
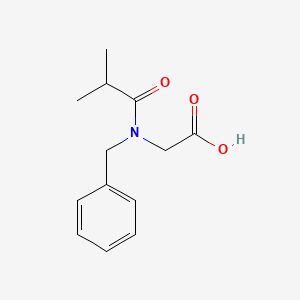
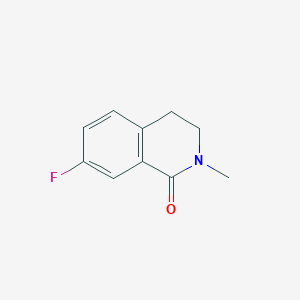
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)

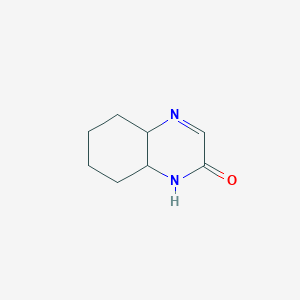
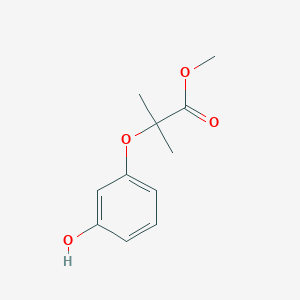
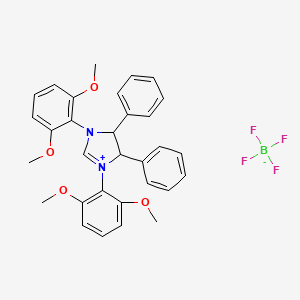
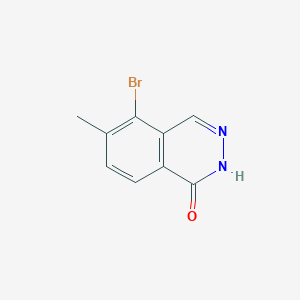
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)

